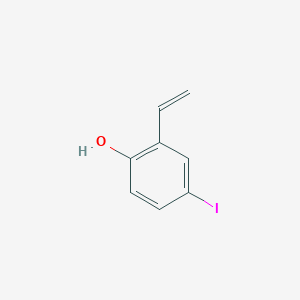

4-Iodo-2-vinylphenol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H7IO |

|---|---|

Poids moléculaire |

246.04 g/mol |

Nom IUPAC |

2-ethenyl-4-iodophenol |

InChI |

InChI=1S/C8H7IO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 |

Clé InChI |

OYFLTYOFEOJLFA-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=C(C=CC(=C1)I)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 4 Iodo 2 Vinylphenol

Wittig Reaction-Based Synthetic Pathways

The Wittig reaction stands as a cornerstone for the synthesis of alkenes from carbonyl compounds and is a widely used method for preparing vinylphenols. lumenlearning.commnstate.edu This reaction involves the use of a phosphorus ylide to convert an aldehyde or ketone into an alkene, with the formation of a highly stable triphenylphosphine (B44618) oxide as a driving force. lumenlearning.com

A direct and effective route to 4-Iodo-2-vinylphenol employs the Wittig reaction starting from the commercially available precursor, 2-hydroxy-5-iodobenzaldehyde (B156012). nih.govsemanticscholar.org In this pathway, the aldehyde is treated with a phosphorus ylide, typically methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. nih.govsemanticscholar.orgunifi.it

The reaction has been demonstrated to be high-yielding. For instance, treating 2-hydroxy-5-iodobenzaldehyde with methyltriphenylphosphonium bromide and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) produces this compound as a yellowish solid in an 84% yield. nih.govsemanticscholar.org This approach is part of a broader strategy for synthesizing a variety of substituted vinylphenols. semanticscholar.orgunifi.itnih.gov

| Precursor | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|

| 2-Hydroxy-5-iodobenzaldehyde | Methyltriphenylphosphonium bromide (MePPh₃Br), Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | This compound | 84% |

The mechanism of the Wittig reaction is a well-studied process. lumenlearning.com It begins with the deprotonation of the phosphonium (B103445) salt (e.g., methyltriphenylphosphonium bromide) by a strong base like t-BuOK to form the nucleophilic phosphorus ylide. lumenlearning.com This ylide then attacks the electrophilic carbonyl carbon of the 2-hydroxy-5-iodobenzaldehyde. mnstate.edu The initial nucleophilic addition leads to a betaine (B1666868) intermediate, which subsequently forms a four-membered ring called an oxaphosphetane. lumenlearning.comorganic-chemistry.org This cyclic intermediate is unstable and decomposes to yield the final alkene product, this compound, and triphenylphosphine oxide. organic-chemistry.org

Optimizing the reaction conditions is crucial for maximizing yield and ensuring selectivity. numberanalytics.com Key factors include:

Reagent Stoichiometry : An excess of the Wittig reagent and base is typically used to ensure complete conversion of the aldehyde. In a reported synthesis of this compound, approximately 2.3 equivalents of methyltriphenylphosphonium bromide and 2.35 equivalents of potassium tert-butoxide were used relative to the 2-hydroxy-5-iodobenzaldehyde. nih.govsemanticscholar.org

Solvent Systems : Anhydrous solvents are critical, as the ylide is reactive towards protic species. Tetrahydrofuran (THF) is a common choice for these reactions. nih.govsemanticscholar.org

Temperature Profiles : The ylide generation and the subsequent reaction with the aldehyde are often carried out at room temperature. semanticscholar.org However, for some substrates, such as those containing sensitive functional groups, the temperature may be lowered (e.g., to -78 °C) during the addition of the aldehyde to control reactivity. nih.gov

Utilization of 2-Hydroxy-5-iodobenzaldehyde Precursors

Exploratory Approaches for Vinylphenol Synthesis (Applicability to this compound)

Beyond the Wittig reaction, other synthetic strategies for producing vinylphenols exist, which could be adapted for the synthesis of this compound.

The decarboxylation of substituted cinnamic acids is a known method for producing vinylphenols. asm.orgscispace.com This approach involves the removal of a carboxyl group from a cinnamic acid precursor. For the synthesis of this compound, a hypothetical precursor would be 3-(2-hydroxy-5-iodophenyl)acrylic acid. While many studies focus on hydroxycinnamic acids like p-coumaric acid and ferulic acid, the principles are broadly applicable. asm.orgnih.gov The reaction can be achieved under various conditions, including catalyst-free thermal decarboxylation in solvents like dimethylformamide (DMF) or using deep eutectic solvents (DES). researchgate.nettandfonline.compublons.com

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| trans-4-hydroxycinnamic acid | DMF, 140 °C | 4-Vinylphenol | 89% |

The Knoevenagel-Doebner condensation provides another route to vinylphenols, starting from hydroxybenzaldehydes. scirp.orgresearchgate.net This reaction typically involves the condensation of an aldehyde with malonic acid, catalyzed by a base like piperidine (B6355638) in a solvent such as pyridine. researchgate.netnih.gov The initial product is a substituted cinnamic acid. scirp.org Under certain conditions, this intermediate can undergo a subsequent decarboxylation in the same pot to yield the corresponding vinylphenol. nih.govcapes.gov.brscirp.org Applying this to 2-hydroxy-5-iodobenzaldehyde would first produce 3-(2-hydroxy-5-iodophenyl)acrylic acid, which could then be decarboxylated to this compound. Controlling the reaction temperature is key; lower temperatures (e.g., below 80°C) can favor the isolation of the cinnamic acid, while higher temperatures promote the formation of the vinylphenol. scirp.org

Directly introducing a vinyl group onto a phenolic ring is a more advanced and less common approach but offers atom economy. scispace.com One such method involves the reaction of phenols with gaseous ethyne (B1235809) in the presence of a Lewis acid catalyst system like SnCl₄-Bu₃N. scispace.com This method has been shown to be applicable to phenols with both electron-donating and electron-withdrawing groups. scispace.com Another strategy is the borane-catalyzed hydroarylation of terminal alkynes with phenols, which can lead to ortho-alkenylated products with good regioselectivity. rsc.org These methods, while powerful, would require careful optimization to achieve the specific substitution pattern of this compound.

Directed Iodination Methodologies

The synthesis of this compound through direct, regioselective C-H iodination at the C4 position of 2-vinylphenol presents a significant challenge. The hydroxyl group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. Consequently, direct iodination of 2-vinylphenol would be expected to yield a mixture of products, with potential iodination at the C4 (para) and C6 (ortho) positions, alongside possible reactions involving the vinyl group. Methodologies that employ a directing group to achieve high regioselectivity are therefore of great interest.

While classic transition-metal-catalyzed C-H activation strategies using a removable directing group to specifically target the C4 position of 2-vinylphenol are not extensively documented, a highly effective and directed synthetic approach involves the use of a pre-iodinated starting material. This strategy ensures the iodine atom is precisely located at the desired position before the formation of the vinyl group.

One such established method is the synthesis of this compound starting from 2-hydroxy-5-iodobenzaldehyde. The vinyl group is introduced in a subsequent step via a Wittig reaction. This multi-step, yet highly controlled, pathway guarantees the desired 4-iodo substitution pattern on the final phenol (B47542) product.

A detailed example of this synthetic approach is presented below:

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Hydroxy-5-iodobenzaldehyde | Methyltriphenylphosphonium bromide (MePPh₃Br), Potassium tert-butoxide (t-BuOK), Tetrahydrofuran (THF), room temperature, 18 h | This compound | 84 | nih.gov |

Table 1: Directed Synthesis of this compound via a Pre-iodinated Intermediate.

In this synthesis, the Wittig reagent, generated in situ from methyltriphenylphosphonium bromide and potassium tert-butoxide, reacts with the aldehyde functionality of 2-hydroxy-5-iodobenzaldehyde to form the vinyl group, yielding this compound in high yield. nih.gov This method circumvents the regioselectivity issues associated with the direct iodination of 2-vinylphenol.

Alternative approaches focus on achieving high regioselectivity during the iodination of the phenol ring itself. While not "directed" in the sense of a covalently bound directing group, these methods utilize specific reagent systems to influence the position of iodination, often favoring the para-position in the absence of strong ortho-directing coordination. For phenols with a vacant para-position, these methods can be highly effective.

Several reagent systems have been developed for the regioselective iodination of phenols, which could theoretically be applied to 2-vinylphenol to favor iodination at the C4 position. The success of these reactions would depend on the compatibility of the vinyl group with the reaction conditions.

| Substrate Type | Reagents and Conditions | Predominant Product | Key Features | Reference |

| Phenol | I₂, H₂O₂, H₂O, room temp. | Ortho-iodophenol / 2,6-Diiodophenol | High ortho-selectivity is observed, presumed to be due to interaction with the hydroxyl group. nih.govscielo.br | nih.govscielo.br |

| Activated Aromatics (Phenols) | KI, (NH₄)₂S₂O₈, aq. MeOH, room temp. | Ortho-monoiodinated products | An environmentally benign protocol that provides predominantly ortho-products. organic-chemistry.org | organic-chemistry.org |

| Phenols | Thallium(I) acetate (B1210297), I₂, Acetic acid, 20 °C | Ortho-iodophenol | Selective ortho-iodination is achieved. Iodination of o-cresol (B1677501) in the absence of thallium(I) acetate gave the para-iodo product. rsc.org | rsc.org |

| para-Substituted Phenols | Trichloroisocyanuric acid, I₂, wet SiO₂, CH₂Cl₂ | Ortho-iodinated phenol | Rapid and efficient mono-iodination ortho to the hydroxyl group. scielo.br | scielo.br |

Table 2: Selected Regioselective Iodination Methodologies for Phenols.

The data indicates that many methods favor ortho-iodination, which would lead to 6-iodo-2-vinylphenol. However, the iodination of o-cresol in the absence of thallium(I) acetate yielding the para-iodo product suggests that careful selection of conditions, avoiding strong chelating or directing agents, could favor the desired C4 iodination of 2-vinylphenol based on standard electrophilic aromatic substitution principles. rsc.org Ultimately, the synthesis via a pre-iodinated aldehyde remains the most reliable and directed method reported for obtaining pure this compound. nih.gov

Elucidation of Chemical Reactivity and Transformative Potential of 4 Iodo 2 Vinylphenol

Reactivity of the Vinylic Moiety

The vinyl group, a carbon-carbon double bond, is an electron-rich center, making it susceptible to a variety of addition and cyclization reactions. The presence of the electron-donating hydroxyl group and the electron-withdrawing, yet polarizable, iodine atom on the benzene (B151609) ring can modulate the reactivity of this vinyl group.

The electron-rich π-bond of the vinylic group readily participates in electrophilic addition reactions. wikipedia.org In these reactions, an electrophile attacks the double bond, breaking the π-bond and leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to form two new σ-bonds. wikipedia.orgunacademy.com The regioselectivity of these additions to substituted styrenes like 4-Iodo-2-vinylphenol typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the vinyl group, and the nucleophile adds to the more substituted carbon, which can better stabilize the positive charge of the carbocation intermediate. wikipedia.org

Typical electrophilic additions include the reaction with halogens (X₂) and hydrohalic acids (HX). unacademy.com For instance, the addition of bromine (Br₂) would likely proceed through a cyclic bromonium ion intermediate to yield a dibrominated product. The reaction with iodine (I₂) is also possible, though it can be slower and sometimes reversible. science-revision.co.uk Furthermore, photoredox catalysis can enable functionalization, such as the addition of a trifluoromethyl radical (•CF₃) across the double bond of 2-vinylphenols, which proceeds through a radical intermediate. mdpi.com

| Reactant | Reagent | Reaction Type | Expected Product |

| This compound | HBr | Hydrobromination | 1-(1-Bromoethyl)-4-iodo-2-phenol |

| This compound | Cl₂ | Chlorination | 1-(1,2-Dichloroethyl)-4-iodo-2-phenol |

| This compound | I₂ | Iodination | 1-(1,2-Diiodoethyl)-4-iodo-2-phenol |

| This compound | H₂O/H⁺ | Hydration | 1-(4-Iodo-2-hydroxyphenyl)ethanol |

| This compound | Umemoto's reagent, fac-Ir(ppy)₃ | Trifluoromethylation | 2-(1-(Trifluoromethyl)ethyl)-4-iodophenol |

This table presents potential electrophilic addition reactions based on the known reactivity of vinylphenols and styrenes. wikipedia.orgunacademy.commdpi.com

The vinyl group of 2-vinylphenol derivatives is an excellent participant in various cycloaddition reactions, enabling the construction of complex cyclic and heterocyclic frameworks. These reactions are powerful tools for synthesizing natural products and pharmacologically active molecules. ustc.edu.cn

Rhodium-catalyzed cycloadditions have been explored for 2-vinylphenol derivatives. ustc.edu.cnaip.org For example, a [5+2] cycloaddition with alkynes, catalyzed by a rhodium complex like [Cp*RhCl₂]₂, can produce benzoxepine (B8326511) derivatives. ustc.edu.cnresearchgate.net Similarly, a [5+1] cycloaddition with carbon monoxide (CO) under rhodium catalysis can yield coumarin (B35378) derivatives. ustc.edu.cnaip.org Density functional theory (DFT) studies have shown that for the [5+2] reaction, the insertion of the alkyne is a key step, while for the [5+1] reaction with CO, the activation free energy is lower, suggesting a more facile process. ustc.edu.cnaip.org Gold-catalyzed [3+2] cycloadditions between vinyldiazo compounds and styrenes have also been reported to form functionalized cyclopentenes. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Reaction Type | Product Class |

| This compound | Ethyne (B1235809) | [CpRhCl₂]₂, Cu(OAc)₂ | [5+2] Cycloaddition | Iodo-substituted Benzoxepine |

| This compound | Carbon Monoxide | [CpRhCl₂]₂, AgSbF₆ | [5+1] Cycloaddition | Iodo-substituted Coumarin |

| This compound | Vinyldiazoacetate | JohnPhosAuCl, NaBArF₄ | [3+2] Cycloaddition | Iodo-substituted Cyclopentene derivative |

This table illustrates cycloaddition reactions applicable to this compound based on studies with analogous 2-vinylphenol derivatives. ustc.edu.cnnih.gov

The vinyl functionality allows this compound to act as a monomer in polymerization reactions. The polymerization of substituted styrenes and halophenols can proceed through various mechanisms, including radical, cationic, and coordination pathways. cmu.edu

For halophenols, oxidative polymerization is a known pathway, often catalyzed by enzymes like peroxidases or metal ions such as Fe³⁺, leading to the formation of poly(phenylene oxide) structures through C-O and C-C linkages. mdpi.comnih.govnih.gov The polymerization of substituted styrenes can be controlled using techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu In ATRP of substituted styrenes, the electronic properties of the substituents play a significant role. Both electron-donating and electron-withdrawing groups tend to stabilize the propagating benzyl (B1604629) radical. cmu.edu The phenolic hydroxyl and iodo substituents on this compound would therefore influence the polymerization kinetics and the properties of the resulting polymer.

| Polymerization Method | Initiator/Catalyst | Mechanism | Potential Polymer Product |

| Oxidative Polymerization | Fe³⁺-montmorillonite or Peroxidase/H₂O₂ | Radical Coupling | Poly(4-iodo-2-vinylphenylene oxide) |

| Atom Transfer Radical Polymerization (ATRP) | Ethyl α-bromoisobutyrate / CuBr / bipyridine | Controlled Radical | Poly(this compound) |

| Electroinitiated Polymerization | Constant Potential Electrolysis | Cationic/Radical | Poly(this compound) |

This table summarizes potential polymerization pathways for this compound based on established methods for related monomers. cmu.edumdpi.comnih.govmetu.edu.tr

An important transformation of 2-vinylphenol is its participation in Lewis acid-catalyzed cyclization reactions with suitable partners. A notable example is the reaction with propargylic alcohols. acs.orgnih.gov This reaction, catalyzed by Lewis acids such as BF₃·Et₂O or AuCl₃/AgSbF₆, proceeds through a cascade process to form bridged-ring systems. acs.orgfigshare.com

The reaction between 2-vinylphenol and a propargylic alcohol provides an efficient, atom-economical route to valuable 3,4-dihydro-2H-2,4-methanochroman skeletons. acs.orgnih.gov This protocol is characterized by its high efficiency, mild and neutral reaction conditions, and tolerance for a wide variety of functional groups on both reaction partners. acs.orgnih.gov Given this tolerance, it is expected that this compound would be a suitable substrate for this transformation, yielding an iodo-substituted methanochroman derivative.

| 2-Vinylphenol Substrate | Propargylic Alcohol Partner | Catalyst | Solvent | Product | Yield |

| 2-Vinylphenol | 1,1-Diphenylprop-2-yn-1-ol | InCl₃ (10 mol%) | DCE | 4,4-Diphenyl-3,4-dihydro-2H-2,4-methanochroman | 95% |

| 2-Vinylphenol | 1-Phenyl-1-(p-tolyl)prop-2-yn-1-ol | AgOTf (10 mol%) | DCE | 4-Phenyl-4-(p-tolyl)-3,4-dihydro-2H-2,4-methanochroman | 93% |

| 4-Bromo-2-vinylphenol | 1,1-Diphenylprop-2-yn-1-ol | InCl₃ (10 mol%) | DCE | 6-Bromo-4,4-diphenyl-3,4-dihydro-2H-2,4-methanochroman | 92% |

| 4-Chloro-2-vinylphenol | 1,1-Diphenylprop-2-yn-1-ol | InCl₃ (10 mol%) | DCE | 6-Chloro-4,4-diphenyl-3,4-dihydro-2H-2,4-methanochroman | 93% |

Data from a study on Lewis acid-catalyzed cyclization of various substituted 2-vinylphenols, demonstrating the reaction's high efficiency and functional group tolerance. acs.org

Polymerization Pathways

Transformations Involving the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group allows for a range of reactions, most notably O-alkylation and O-acylation, to form ether and ester derivatives, respectively.

O-Alkylation involves the reaction of the phenoxide, formed by deprotonating the phenol (B47542) with a base, with an alkylating agent, typically an alkyl halide. guidechem.comthieme-connect.de This is a common method for synthesizing aryl ethers. For iodophenols, this reaction proceeds readily under basic conditions. guidechem.com Various bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) can be employed in solvents like methanol (B129727) or acetonitrile. thieme-connect.denih.gov A wide range of functional groups are tolerated under these mild reaction conditions, making it a versatile method for derivatization. thieme-connect.de

O-Acylation is the corresponding reaction to form phenyl esters. This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride. researchgate.net The reaction of phenols with acyl chlorides can be promoted by trifluoromethanesulfonic acid (TfOH), with high yields achieved at room temperature. researchgate.net In some cases, controlling the reaction conditions is crucial to prevent competing Friedel-Crafts acylation, where the acyl group attaches to the aromatic ring instead of the phenolic oxygen. researchgate.net Copper-catalyzed one-pot tandem reactions of o-iodophenols with acyl chlorides and phosphorus ylides have also been developed to synthesize functionalized benzofurans, showcasing the synthetic utility of the hydroxyl group in cascade reactions. acs.orgacs.org

| Reaction Type | Reagent | Base/Catalyst | Solvent | Product Class |

| O-Alkylation | Methyl Iodide | K₂CO₃ | Methanol | Aryl methyl ether |

| O-Alkylation | Benzyl Bromide | K₂CO₃ | Acetonitrile | Aryl benzyl ether |

| O-Alkylation | 2-Chloroethanol | K₂CO₃ / Na₂CO₃ | Methanol | 2-Aryloxyethanol |

| O-Acylation | Acetyl Chloride | TfOH | CH₃CN | Phenyl acetate (B1210297) |

| O-Acylation | Benzoyl Chloride | TfOH | CH₃CN | Phenyl benzoate |

| Carbonylative Cyclization | Phenylacetylene | PdCl₂(dppf), Et₂NH | DMF | Iodo-substituted Flavone |

This table summarizes general conditions for O-alkylation and O-acylation of phenols, which are applicable to this compound. thieme-connect.deresearchgate.netresearchgate.net

Reactivity of the Aryl Iodide Functional Group

The carbon-iodine bond is the most reactive among the aryl halides in many catalytic processes, making the aryl iodide moiety of this compound a prime site for carbon-carbon and carbon-heteroatom bond formation.

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and aryl iodides are highly valued substrates due to their high reactivity, which often allows for milder reaction conditions. eie.gr

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. consensus.app The aryl iodide of this compound is an excellent electrophilic partner for this transformation, enabling the formation of a new carbon-carbon bond at the C4 position. nih.gov The reaction typically proceeds in the presence of a palladium catalyst and a base, offering a versatile method to synthesize biaryl compounds or introduce alkyl or vinyl groups. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgmdpi.com this compound can serve as the aryl halide component, reacting with various alkenes to form a substituted alkene at the C4 position. beilstein-journals.org The high reactivity of the C-I bond facilitates the initial oxidative addition step to the palladium(0) catalyst, which is a key step in the catalytic cycle. wikipedia.org Recent advancements have even demonstrated photochemical Heck-type arylations of vinylphenols under visible light. rsc.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The aryl iodide in this compound is highly reactive in Sonogashira couplings, allowing for the efficient introduction of an alkynyl substituent at the C4 position. wikipedia.orgwalisongo.ac.id The reaction proceeds under mild conditions and is tolerant of many functional groups, making it a valuable tool for the synthesis of complex molecules, including enynes and arylacetylenes. wikipedia.orgbeilstein-journals.org The reactivity order for halides in this reaction is I > Br > Cl, highlighting the advantage of using the iodo-substituted phenol. wikipedia.org

| Reaction Name | Coupling Partner | General Product Structure | Key Catalyst/Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | 4-Aryl(or Vinyl)-2-vinylphenol | Palladium Catalyst, Base |

| Heck | Alkene (R-CH=CH₂) | 4-(Substituted vinyl)-2-vinylphenol | Palladium Catalyst, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-2-vinylphenol | Palladium Catalyst, Copper(I) salt, Base |

Nucleophilic aromatic substitution (SNAr) typically involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org This mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgpressbooks.pub

This compound lacks such strong activating groups. The hydroxyl group is electron-donating, and the vinyl group is only weakly electron-withdrawing, which deactivates the ring toward nucleophilic attack. uomustansiriyah.edu.iq Therefore, the compound is not expected to undergo SNAr reactions under standard conditions.

An alternative pathway, the radical-nucleophilic aromatic substitution (SRN1) mechanism, does not require electron-withdrawing activating groups. wikipedia.org This reaction proceeds through a radical anion intermediate. wikipedia.org While theoretically possible for unactivated aryl halides, specific investigations into the SRN1 reactivity of this compound have not been extensively reported.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira couplings)

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions of the aromatic ring. libretexts.org In this compound, the para position (C4) is blocked by the iodine atom, and one ortho position (C2) is occupied by the vinyl group. This leaves the second ortho position (C6) as the primary site for electrophilic attack.

Due to the strong activation provided by the hydroxyl group, electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, can often be carried out under milder conditions than those required for benzene itself. The high electron density at the C6 position makes it susceptible to reaction with a variety of electrophiles (E⁺), leading to the formation of 6-substituted-4-iodo-2-vinylphenol derivatives. libretexts.org

4 Iodo 2 Vinylphenol As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Phosphonate (B1237965) Derivatives

One of the most notable applications of 4-iodo-2-vinylphenol is its role as a precursor in the synthesis of various phosphonate derivatives. These organophosphorus compounds are of great interest due to their wide range of biological activities and applications.

Formation of Ethyl (4-iodo-2-vinylphenyl) allylphosphonate Intermediates

The synthesis of ethyl (4-iodo-2-vinylphenyl) allylphosphonate serves as a critical step in the construction of more complex phosphonate-containing molecules. nih.govtandfonline.com This transformation is typically achieved through the reaction of this compound with ethyl allylphosphonochloridate in the presence of a base, such as triethylamine (B128534) (NEt3), in a suitable solvent like dichloromethane (B109758) (DCM). nih.govsemanticscholar.org

The general procedure involves dissolving this compound in dry DCM and cooling the solution to 0 °C. nih.gov Subsequently, ethyl allylphosphonochloridate and triethylamine are added, and the reaction mixture is stirred at room temperature for an extended period, typically around 18 hours. nih.gov The reaction proceeds via a nucleophilic attack of the phenolic oxygen of this compound on the electrophilic phosphorus atom of ethyl allylphosphonochloridate, leading to the formation of the desired ethyl (4-iodo-2-vinylphenyl) allylphosphonate intermediate. nih.gov

Detailed research findings have demonstrated the efficiency of this reaction, with high yields of the product being reported. For instance, the reaction of this compound with ethyl allylphosphonochloridate has been shown to produce ethyl (4-iodo-2-vinylphenyl) allylphosphonate in a 92% yield. nih.govsemanticscholar.org

Table 1: Synthesis of Ethyl (4-iodo-2-vinylphenyl) allylphosphonate

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

|---|

Subsequent Cyclization Reactions to 3H-1,2-Benzoxaphosphepine 2-Oxides

The ethyl (4-iodo-2-vinylphenyl) allylphosphonate intermediates are not merely stable products but are pivotal for subsequent cyclization reactions to form 3H-1,2-benzoxaphosphepine 2-oxides. nih.govtandfonline.comtandfonline.com These seven-membered heterocyclic compounds containing a phosphorus-oxygen bond are of significant interest in medicinal chemistry. researchgate.net

The cyclization is typically achieved through an intramolecular Heck reaction, a powerful tool for carbon-carbon bond formation. This reaction is often catalyzed by a palladium complex. The process involves the formation of an organopalladium intermediate at the iodinated position of the benzene (B151609) ring, followed by migratory insertion of the vinyl group and subsequent reductive elimination to yield the cyclized product.

Further derivatization of these 3H-1,2-benzoxaphosphepine 2-oxides can be achieved through various cross-coupling reactions. For example, Suzuki coupling reactions with different boronic acids can introduce a wide range of aryl substituents at the 7-position of the benzoxaphosphepine scaffold. tandfonline.comtandfonline.com This modular approach allows for the creation of a library of diverse compounds for biological screening. tandfonline.com

Table 2: Synthesis of 3H-1,2-Benzoxaphosphepine 2-Oxide Derivatives via Suzuki Coupling

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 2-hydroxy-7-iodo-3H-benzo[f] nih.govCurrent time information in Bangalore, IN.oxaphosphepine 2-oxide | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl2 | 7-(4-Fluorophenyl)-2-hydroxy-3H-benzo[f] nih.govCurrent time information in Bangalore, IN.oxaphosphepine 2-oxide | tandfonline.comtandfonline.com |

| 2-hydroxy-7-iodo-3H-benzo[f] nih.govCurrent time information in Bangalore, IN.oxaphosphepine 2-oxide | (4-Chlorophenyl)boronic acid | Pd(dppf)Cl2 | 7-(4-Chlorophenyl)-2-hydroxy-3H-benzo[f] nih.govCurrent time information in Bangalore, IN.oxaphosphepine 2-oxide | tandfonline.comtandfonline.com |

Contribution to the Construction of Diverse Heterocyclic Frameworks

The utility of this compound extends beyond the synthesis of phosphonate derivatives. Its reactive handles—the vinyl group, the hydroxyl group, and the iodo group—provide multiple points for elaboration, making it a valuable precursor for a wide array of heterocyclic frameworks.

The vinyl group can participate in various cycloaddition reactions, such as Diels-Alder or [4+2] annulations, to construct six-membered rings. researchgate.net The phenolic hydroxyl group can be used as a nucleophile or can be converted into other functional groups to facilitate different cyclization strategies. The iodine atom is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the formation of complex polycyclic systems. nih.gov These reactions are fundamental in building the core structures of many biologically active molecules. nih.gov

Role in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The versatile reactivity of this compound makes it a crucial intermediate in the synthesis of advanced compounds for the pharmaceutical and agrochemical industries. The iodoarene functionality allows for the application of modern synthetic methodologies, including hypervalent iodine chemistry and photoredox catalysis, which offer green and sustainable alternatives to traditional transition metal-based catalysis. nih.gov

For example, the iodo group can be activated to form hypervalent iodine reagents, which are powerful and selective oxidizing agents. These reagents can be used to effect a variety of transformations, including the introduction of heteroatoms and the formation of carbon-carbon bonds under mild conditions. Furthermore, the iodoarene moiety can participate in photoinduced electron transfer processes, enabling novel cross-coupling reactions without the need for external photocatalysts. nih.gov

The ability to construct complex and diverse molecular scaffolds from this compound is of paramount importance in the discovery of new drugs and crop protection agents. The heterocyclic frameworks and functionalized derivatives accessible from this intermediate are often found in molecules with potent biological activities. researchgate.net

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl (4-iodo-2-vinylphenyl) allylphosphonate |

| 3H-1,2-Benzoxaphosphepine 2-oxide |

| Ethyl allylphosphonochloridate |

| Triethylamine |

| Dichloromethane |

| 2-hydroxy-7-iodo-3H-benzo[f] nih.govCurrent time information in Bangalore, IN.oxaphosphepine 2-oxide |

| (4-Fluorophenyl)boronic acid |

| (4-Chlorophenyl)boronic acid |

| (4-(tert-Butyl)phenyl)boronic acid |

| Pd(dppf)Cl2 |

| 7-(4-Fluorophenyl)-2-hydroxy-3H-benzo[f] nih.govCurrent time information in Bangalore, IN.oxaphosphepine 2-oxide |

| 7-(4-Chlorophenyl)-2-hydroxy-3H-benzo[f] nih.govCurrent time information in Bangalore, IN.oxaphosphepine 2-oxide |

Methodological Approaches for Structural and Spectroscopic Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of 4-Iodo-2-vinylphenol, such as ethyl (4-iodo-2-vinylphenyl) allylphosphonate, characteristic absorption bands confirm the presence of key functional groups. nih.govsemanticscholar.orgtandfonline.com The P=O stretching vibrations in phosphonate (B1237965) derivatives typically appear as strong bands in the region of 1200-1300 cm⁻¹. nih.govtandfonline.com The absence of a broad O-H stretch would indicate that the phenolic hydroxyl group has been successfully derivatized.

Key IR absorption bands for a derivative are listed below:

| Wavenumber (cm⁻¹) | Functional Group | Compound |

| 1265 | P=O Stretch | Ethyl (4-iodo-2-vinylphenyl) allylphosphonate |

| 1220 | P=O Stretch | Ethyl (4-iodo-2-vinylphenyl) allylphosphonate |

| Source: IR (thin film) nih.govsemanticscholar.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition and molecular formula. tandfonline.com For the derivative ethyl (4-iodo-2-vinylphenyl) allylphosphonate, HRMS provides an exact mass measurement that corresponds to its calculated molecular formula, C₁₃H₁₇O₃PI. semanticscholar.org This confirms the successful synthesis and the identity of the compound with high accuracy. semanticscholar.org

The HRMS data for the derivative is summarized in the table below:

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula |

| Ethyl (4-iodo-2-vinylphenyl) allylphosphonate | 378.9960 | 378.9966 | C₁₃H₁₇IO₃P |

| Source: HRMS (ESI) semanticscholar.org |

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Iodo-2-vinylphenol. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps, all of which are crucial for understanding the molecule's chemical behavior.

The electronic properties of this compound are governed by the interplay of its functional groups. The hydroxyl (-OH) group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The vinyl (-CH=CH2) group can act as a weak electron-withdrawing or -donating group depending on the reaction context, and it provides a site for addition reactions. The iodine atom, being a halogen, has a dual electronic effect: it is electron-withdrawing through induction due to its electronegativity, but it can also be a weak electron-donating group through resonance by sharing its lone pairs with the aromatic ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the vinyl group, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the vinyl group, indicating where the molecule can accept electrons, for instance, in a reaction with a nucleophile. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

| Ionization Potential | 8.0 eV | The energy required to remove an electron from a neutral molecule. |

Note: The values in this table are hypothetical and representative of what might be expected for a molecule like this compound based on computational studies of similar compounds.

Theoretical Investigations into Reaction Mechanisms and Pathways

Theoretical investigations are crucial for mapping out the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states, intermediates, and the determination of reaction barriers. This provides a detailed understanding of the reaction mechanism at a molecular level.

For this compound, several reaction pathways can be envisaged and studied computationally:

Electrophilic Addition to the Vinyl Group: The vinyl group is a potential site for electrophilic attack. Theoretical calculations can model the approach of an electrophile (e.g., H+, Br+) to the double bond, determining the structure and stability of the resulting carbocation intermediate. The iodine and hydroxyl substituents would influence the regioselectivity of this addition.

Reactions at the Phenolic Hydroxyl Group: The acidity of the phenolic proton can be calculated, and its reactivity towards bases can be modeled. Furthermore, the oxygen atom can act as a nucleophile in certain reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a common site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in synthetic organic chemistry. Computational studies can elucidate the mechanism of these catalytic cycles, including the oxidative addition of the C-I bond to the palladium catalyst, transmetalation, and reductive elimination steps. Theoretical calculations can help in understanding the ligand effects and the role of the other substituents on the reaction efficiency.

Oxidative Dearomatization: Phenols can undergo oxidative dearomatization in the presence of hypervalent iodine reagents. doi.orgaps.org DFT calculations have been employed to study the mechanism of such reactions, often debating between a pathway involving a phenoxenium ion intermediate or a direct nucleophilic attack on an activated phenol-iodine complex. doi.org For this compound, computational studies could predict the feasibility of such a transformation and the likely products.

A hypothetical reaction coordinate diagram, derived from computational studies, could illustrate the energy changes along a proposed reaction pathway. For instance, in a bromination reaction of the vinyl group, the diagram would show the relative energies of the reactants (this compound and Br2), the transition state for the formation of the bromonium ion intermediate, the intermediate itself, the transition state for the attack of the bromide ion, and the final dibrominated product.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Future Perspectives and Emerging Research Avenues

Development of More Sustainable Synthetic Strategies

While established methods such as the Wittig reaction provide reliable access to 4-iodo-2-vinylphenol, future research is increasingly focused on aligning its synthesis with the principles of green chemistry. tandfonline.comsemanticscholar.org The current synthesis typically involves the reaction of 2-hydroxy-5-iodobenzaldehyde (B156012) with a phosphonium (B103445) ylide generated from methyltriphenylphosphonium (B96628) bromide and a strong base like potassium tert-butoxide. tandfonline.comnih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Hydroxy-5-iodobenzaldehyde | 1. Methyltriphenylphosphonium bromide (MePPh₃Br)2. Potassium tert-butoxide (t-BuOK) | This compound | 84% | tandfonline.comsemanticscholar.org |

| 2-Hydroxybenzaldehyde | 1. MePPh₃Br2. t-BuOK | 2-Vinylphenol | 87% | tandfonline.comsemanticscholar.org |

| 5-Bromo-2-hydroxybenzaldehyde | 1. MePPh₃Br2. t-BuOK | 4-Bromo-2-vinylphenol | 88% | tandfonline.com |

This table presents data on the synthesis of this compound and related compounds via the Wittig reaction.

Future strategies aim to improve the sustainability of this process by:

Employing Bio-based Feedstocks: Research into deriving chemical precursors from renewable resources like lignin (B12514952) is gaining traction. mdpi.com For instance, 2-methoxy-4-vinylphenol (B128420) (a structural analog) can be produced by the decarboxylation of ferulic acid, a compound abundant in biomass. mdpi.com Similar bio-inspired routes could be envisioned for the precursors of this compound.

Utilizing Chemoenzymatic Cascades: The integration of biological and chemical catalysts offers an elegant and sustainable approach. A chemoenzymatic tandem reaction has been successfully used to synthesize stilbenes, involving an initial enzymatic decarboxylation of coumaric acid to a vinylphenol intermediate, followed by a heterogeneous palladium-catalyzed Heck coupling. semanticscholar.orgnih.govresearchgate.net This methodology could be adapted for the synthesis of this compound derivatives, reducing reliance on harsh reagents and simplifying purification processes.

Leveraging Recyclable Reagents: The field of hypervalent iodine chemistry offers environmentally benign alternatives to heavy metal-based reagents. nih.gov Developing synthetic methods that use recyclable iodoarene auxiliaries would significantly enhance the atom economy and reduce waste, marking a substantial step towards a greener synthesis of complex molecules derived from this compound. nih.gov

Exploration of Novel Reaction Pathways and Catalyst Systems

The dual functionality of the vinyl and iodo groups in this compound provides a rich platform for exploring novel chemical transformations.

Advanced Catalytic Systems: The vinyl group is amenable to cross-coupling reactions. For example, a Heck coupling reaction between a vinylphenol and an aryl iodide has been demonstrated using a heterogeneous Pd-Ce-Sn oxide catalyst in a continuous flow system. semanticscholar.org Future work will likely focus on developing more robust, efficient, and recyclable catalysts, including those based on earth-abundant first-row transition metals, to drive these transformations. Furthermore, this compound itself has been used as a key intermediate in a synthetic sequence involving a ruthenium-catalyzed ring-closing metathesis to produce complex heterocyclic structures. tandfonline.comnih.gov

Photocatalysis: A particularly exciting frontier is the use of vinylphenolate anions as metal-free photocatalysts. researchgate.net Under visible light irradiation, these species can reduce aryl halides to generate aryl radicals, which then participate in Heck-type coupling reactions. researchgate.netacs.org This approach obviates the need for a metal catalyst, offering a green and efficient pathway for C-C bond formation.

Hypervalent Iodine Chemistry: The iodo-substituent is a gateway to the versatile field of hypervalent iodine chemistry. nih.gov This allows for a wide array of metal-free oxidative coupling reactions to form C-C, C-O, and C-N bonds. nih.gov For instance, the OH-directed alkynylation of 2-vinylphenols using ethynyl (B1212043) benziodoxolones (a hypervalent iodine reagent) has been reported, showcasing a pathway to valuable 1,3-enynes.

Tandem and Cascade Reactions: The development of tandem reactions, where multiple bonds are formed in a single operation, represents a major goal in synthetic efficiency. Gold-catalyzed tandem cyclization/migration reactions have been used to construct highly substituted 4-iodo-furanones from related precursors. acs.org Designing novel cascade sequences that begin with this compound could provide rapid access to complex molecular architectures.

Broadening Applications in Materials Science and Medicinal Chemistry

The distinct chemical features of this compound make it a promising candidate for creating advanced materials and new therapeutic agents.

Functional Polymers: Vinylphenols are well-known precursors to polymers such as poly(4-hydroxystyrene), which is used in photoresists and electronics. The polymerization of this compound could yield novel functional polymers. The iodine atom can impart specific properties like high refractive index and flame retardancy, or it can serve as a reactive site for post-polymerization modification, allowing for the creation of highly tailored materials.

Organic Electronics: Related iodinated vinylphenols have been identified as potential materials for organic electronics, including organic thin-film transistors, owing to their potential conductive properties. smolecule.com This suggests that this compound and polymers derived from it could be valuable components in next-generation electronic devices.

Supramolecular Assemblies: Poly(4-vinylphenol) has been used as a scaffold to construct hydrogen-bonded, side-chain liquid crystal polymers. researchgate.net The specific stereoelectronic profile of this compound could be exploited to design new self-assembling systems and complex supramolecular materials with unique phase behaviors. researchgate.net

Carbonic Anhydrase Inhibitors: A significant and well-documented application of this compound is its use as a crucial intermediate in the synthesis of 3H-1,2-benzoxaphosphepine 2-oxides. tandfonline.comsemanticscholar.org These compounds have been shown to be potent and selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII. semanticscholar.orgresearchgate.net As these CAs are overexpressed in hypoxic tumors and contribute to cancer progression, they are important targets for anticancer drug development. researchgate.net Future research will focus on creating libraries of derivatives based on the this compound scaffold to optimize inhibitory activity and selectivity.

Antimicrobial Agents: The presence of iodine in organic molecules is often associated with enhanced antimicrobial activity. smolecule.com For example, 2,4-diiodo-6-vinylphenol (B13697994) has been noted for its antibacterial and antifungal properties. smolecule.com This strongly supports the investigation of this compound and its derivatives as a new class of antimicrobial agents.

Anticancer and Anti-inflammatory Agents: The structural analog 2-methoxy-4-vinylphenol (2M4VP) has demonstrated promising anticancer effects against pancreatic cancer cells and also possesses anti-inflammatory properties. glpbio.comnih.govnih.gov Given the structural similarity and the added versatility of the iodine handle for further chemical modification, this compound is a compelling scaffold for the design and synthesis of novel anticancer and anti-inflammatory drug candidates.

| Field | Potential Application | Research Finding/Rationale | Key Compound(s) | Reference(s) |

| Medicinal Chemistry | Carbonic Anhydrase Inhibition | Intermediate for the synthesis of potent and selective inhibitors of tumor-associated CA IX and XII. | This compound, 3H-1,2-Benzoxaphosphepine 2-oxides | tandfonline.comsemanticscholar.orgresearchgate.net |

| Medicinal Chemistry | Anticancer Therapy | Structural analogs show anticancer effects; the iodo group allows for further drug design. | 2-Methoxy-4-vinylphenol | nih.gov |

| Medicinal Chemistry | Antimicrobial Agents | Iodinated phenols often exhibit enhanced antimicrobial activity. | 2,4-Diiodo-6-vinylphenol | smolecule.com |

| Materials Science | Functional Polymers | Can be polymerized to create materials with high refractive index or for post-polymerization modification. | Poly(4-vinylphenol) | researchgate.net |

| Materials Science | Organic Electronics | Iodinated vinylphenols are potential precursors for conductive materials used in transistors. | 2,4-Diiodo-6-vinylphenol | smolecule.com |

This table summarizes the emerging applications for this compound based on current research and findings from related compounds.

Interdisciplinary Research Incorporating this compound

The full potential of this compound will be unlocked through research that spans traditional disciplinary boundaries.

Chemical Biology: The synthesis of targeted inhibitors, such as those for carbonic anhydrases, based on the this compound scaffold is a prime example of research at the nexus of chemistry and biology. researchgate.net These molecules can be used not only as potential therapeutics but also as chemical probes to investigate the fundamental roles of specific enzymes in disease pathways, requiring close collaboration between synthetic chemists, biochemists, and cell biologists.

Materials Science and Engineering: The journey from designing a monomer like this compound to creating a functional device requires a deeply interdisciplinary approach. This involves organic chemists for the synthesis, materials scientists for polymerization and characterization of physical properties (e.g., thermal, mechanical, electronic), and engineers to fabricate and test the final applications, such as sensors or transistors. smolecule.com

Biotechnology and Green Chemistry: The development of chemoenzymatic processes represents a convergence of biotechnology and chemical engineering. nih.govresearchgate.net Designing a sustainable production route for this compound or its derivatives using enzymes would involve expertise in biocatalysis, fermentation technology, and process engineering to create an efficient and environmentally friendly manufacturing platform.

Computational and Synthetic Chemistry: The rational design of new molecules can be significantly accelerated by integrating computational modeling with synthetic chemistry. For instance, molecular docking studies can predict how derivatives of this compound might bind to a biological target, such as a bacterial enzyme or a cancer-related protein. researchgate.netnih.gov These in silico insights can guide synthetic chemists to prioritize the most promising candidates for synthesis and testing, saving time and resources.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method/Value | Reference |

|---|---|---|

| Molecular Weight | 261.95 g/mol | |

| UV | 268 nm (in methanol) | |

| Melting Point | 102–104°C (predicted) | |

| HPLC Retention Time | 8.2 min (C18 column, 70:30 MeOH:HO) |

Q. Table 2. Comparison of Iodophenol Derivatives

| Compound | Reactivity in Suzuki Coupling (%) | Metabolic (hr) |

|---|---|---|

| This compound | 82 (Pd/Cu system) | 3.2 ± 0.4 |

| 4-Iodo-2,6-dimethylphenol | 68 | 5.1 ± 0.6 |

| 2-Iodo-4-(trifluoromethyl)phenol | 75 | 2.8 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.